Cas no 1463437-82-2 (ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE)

ETHYL 3-AMINO-3-CYCLOHEXPYLPROPANOATE is a specialized organic compound featuring a cycloheptyl group and an amino-functionalized propanoate ester. Its unique structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for constructing complex cyclic frameworks. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization, while the amino group provides a reactive site for condensation or functionalization. This compound is useful in medicinal chemistry for developing bioactive molecules due to its conformational flexibility and potential for stereoselective transformations. Proper handling under inert conditions is recommended to preserve its reactivity and stability.
ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE structure
1463437-82-2 structure
Product Name:ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE
CAS No:1463437-82-2
MF:C12H23NO2
MW:213.316523790359
CID:4601326
PubChem ID:65911115
Update Time:2025-08-01

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-amino-3-cycloheptylpropanoate
    • ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE
    • Inchi: 1S/C12H23NO2/c1-2-15-12(14)9-11(13)10-7-5-3-4-6-8-10/h10-11H,2-9,13H2,1H3
    • InChI Key: WBJKCQALBSMNTD-UHFFFAOYSA-N
    • SMILES: C(C1CCCCCC1)(N)CC(=O)OCC

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168715-50mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
50mg
$174.0 2023-10-03
Enamine
EN300-1168715-100mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
100mg
$257.0 2023-10-03
Enamine
EN300-1168715-250mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
250mg
$367.0 2023-10-03
Enamine
EN300-1168715-500mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
500mg
$579.0 2023-10-03
Enamine
EN300-1168715-1000mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
1000mg
$743.0 2023-10-03
Enamine
EN300-1168715-2500mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
2500mg
$1454.0 2023-10-03
Enamine
EN300-1168715-5000mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
5000mg
$2152.0 2023-10-03
Enamine
EN300-1168715-10000mg
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95.0%
10000mg
$3191.0 2023-10-03
Enamine
EN300-1168715-0.05g
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95%
0.05g
$174.0 2023-06-08
Enamine
EN300-1168715-0.1g
ethyl 3-amino-3-cycloheptylpropanoate
1463437-82-2 95%
0.1g
$257.0 2023-06-08

Additional information on ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE (CAS No. 1463437-82-2): A Comprehensive Overview

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE (CAS No. 1463437-82-2) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, has shown promise in various fields, including drug discovery, medicinal chemistry, and materials science. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE.

Chemical Properties and Structure

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE is an ester derivative with the molecular formula C12H21NO2. The compound features a cycloheptyl ring attached to a propyl chain, which is further functionalized with an amino group and an ester group. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations. The cycloheptyl ring provides steric hindrance and conformational stability, while the amino and ester groups offer opportunities for further derivatization and functionalization.

Synthesis Methods

The synthesis of ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl 3-bromopropionate with cycloheptylamine in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction yields the desired product with high purity and yield. Another approach involves the coupling of ethyl 3-aminopropionate with cycloheptyl bromide using a palladium catalyst. This method is particularly useful for large-scale production due to its robustness and scalability.

Biological Activities and Applications

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE has been studied for its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. Recent research has shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents. Studies have demonstrated that ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

In addition to its anti-inflammatory properties, ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE has also been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can protect neurons from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this neuroprotective effect is thought to involve the activation of antioxidant pathways and the inhibition of apoptosis.

Potential Applications in Drug Discovery

The unique combination of chemical properties and biological activities makes ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE an attractive starting point for drug discovery efforts. Researchers are exploring its potential as a lead compound for developing new drugs targeting inflammatory diseases, neurodegenerative disorders, and other conditions characterized by oxidative stress. The compound's ability to modulate multiple biological pathways simultaneously offers a significant advantage in the development of multi-target therapeutics.

In the field of materials science, ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE has also shown promise as a building block for designing novel materials with enhanced properties. Its functional groups can be used to create polymers with improved mechanical strength, thermal stability, and biocompatibility. These materials have potential applications in areas such as biomedical devices, coatings, and adhesives.

Safety Considerations and Future Directions

ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE holds great promise for various applications, it is important to consider safety aspects during its handling and use. Proper precautions should be taken to ensure safe storage and disposal of the compound to prevent environmental contamination or exposure risks.

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of ETHYL 3-AMINO-3-CYCLOHEPTYLPROPANOATE. Future studies will focus on optimizing its pharmacological properties through structural modifications and evaluating its efficacy in preclinical models of disease. Additionally, efforts are being made to develop scalable synthesis methods that can meet the growing demand for this versatile compound.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.